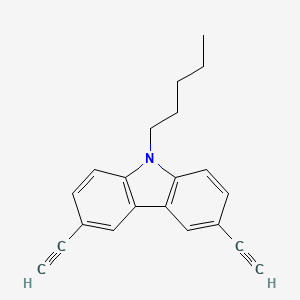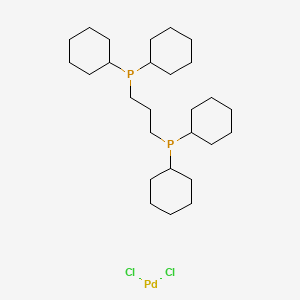
Dichloropalladium;dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloropalladium;dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane is a palladium complex used primarily as a catalyst in various chemical reactions. This compound is known for its effectiveness in coupling reactions, making it a valuable tool in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dichloropalladium;dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane typically involves the reaction of palladium chloride with dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually produced in specialized facilities equipped to handle palladium complexes .
Analyse Des Réactions Chimiques
Types of Reactions
Dichloropalladium;dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state palladium complexes.
Reduction: It can also be reduced to lower oxidation state palladium species.
Substitution: The compound participates in substitution reactions where ligands around the palladium center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as sodium borohydride or hydrogen gas.
Substituting agents: Various phosphines, amines, and other ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions may produce palladium(0) species .
Applications De Recherche Scientifique
Dichloropalladium;dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane has a wide range of applications in scientific research, including:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, polymers, and materials.
Mécanisme D'action
The mechanism by which dichloropalladium;dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane exerts its effects involves the coordination of the palladium center with various ligands. This coordination facilitates the activation of substrates, leading to the desired chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(dicyclohexylphosphino)propane: A similar compound used in various catalytic applications.
Dichloro[bis(dicyclohexylphosphino)propane]palladium(II): Another palladium complex with similar catalytic properties.
Uniqueness
Dichloropalladium;dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane is unique due to its specific ligand structure, which provides enhanced stability and reactivity in catalytic processes. This makes it particularly effective in coupling reactions compared to other palladium complexes .
Propriétés
Formule moléculaire |
C27H50Cl2P2Pd |
|---|---|
Poids moléculaire |
614.0 g/mol |
Nom IUPAC |
dichloropalladium;dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane |
InChI |
InChI=1S/C27H50P2.2ClH.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;/h24-27H,1-23H2;2*1H;/q;;;+2/p-2 |
Clé InChI |
JLEVAMQVDDHWOI-UHFFFAOYSA-L |
SMILES canonique |
C1CCC(CC1)P(CCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4.Cl[Pd]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine](/img/structure/B12637298.png)
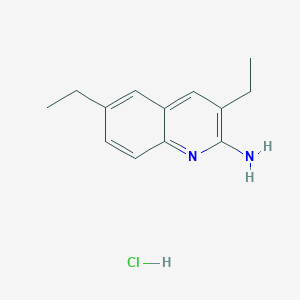
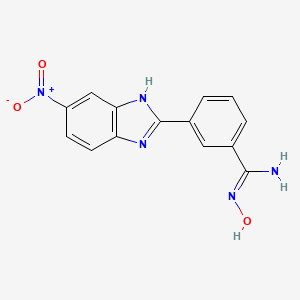
![1-(3-ethylbenzo[f][1,3]benzoxazol-2-ylidene)-N-phenylbutan-2-imine;hydroiodide](/img/structure/B12637326.png)
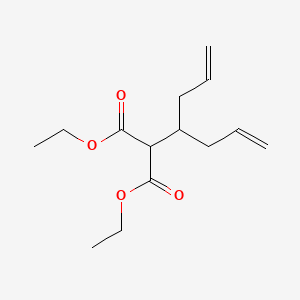
![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B12637331.png)
![(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-14-(2-fluorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12637332.png)
![4-Pentyn-1-ol, 5-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B12637344.png)
![(10S,11R,15S,16R)-13-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12637354.png)
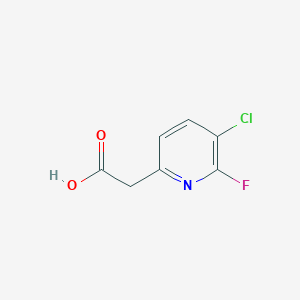
![[4-(4-propylcyclohexyl)phenyl] 4-methoxybenzoate](/img/structure/B12637368.png)

